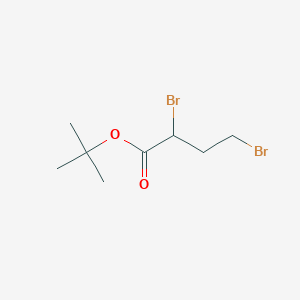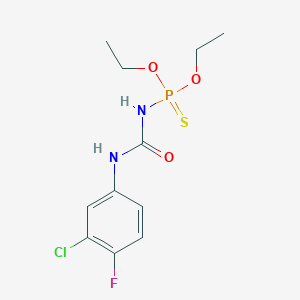
tert-Butyl 2,4-dibromobutyrate
Übersicht
Beschreibung
Tert-Butyl 2,4-dibromobutyrate (CAS# 77629-96-0) is a useful research chemical . It is also known as tert-butyl 2,4-dibromobutanoate . It has a molecular formula of C8H14Br2O2 and a molecular weight of 302.00 .
Molecular Structure Analysis
The molecular structure of tert-Butyl 2,4-dibromobutyrate consists of a butyrate backbone with two bromine atoms at the 2nd and 4th carbon atoms and a tert-butyl group attached to the carboxyl carbon . The InChI key is IELBUWARMJVXDU-UHFFFAOYSA-N .Chemical Reactions Analysis
Tert-Butyl 2,4-dibromobutyrate is known to react with primary amines to yield azetidine-2-carboxylates . This suggests that it can act as a building block in the synthesis of azetidine derivatives.Physical And Chemical Properties Analysis
Tert-Butyl 2,4-dibromobutyrate is a liquid at room temperature . It has a density of 1.562 g/mL at 20 °C . The boiling point is 275.2 ℃ at 760 mmHg .Wissenschaftliche Forschungsanwendungen
- Explanation : When reacted with primary amines, this compound forms azetidine-2-carboxylates, which are important intermediates in organic synthesis. These azetidine derivatives find applications in medicinal chemistry, as they can be further functionalized to create diverse molecular scaffolds for drug development .
- Explanation : Researchers use it as a reagent to introduce the 2,4-dibromobutyl group into target molecules. This functional group can participate in subsequent transformations, such as nucleophilic substitutions or cross-coupling reactions, leading to the synthesis of complex organic compounds .
- Explanation : By reacting with appropriate nucleophiles, this compound can be incorporated into heterocycles, such as pyrrolidines or piperidines. These heterocyclic structures are prevalent in natural products and pharmaceuticals .
- Explanation : The 2,4-dibromobutyl moiety can be modified to create chiral ligands or transition-metal complexes. These compounds play a crucial role in asymmetric synthesis and catalysis .
- Explanation : Researchers incorporate this compound into polymers, dendrimers, or other macromolecules to impart specific properties (e.g., hydrophobicity, reactivity, or solubility). These functional materials find applications in areas like coatings, sensors, and drug delivery systems .
- Explanation : While not directly used as a final product, its derivatives can be further modified to create herbicides, insecticides, or pharmaceutical compounds. Researchers explore its potential in drug discovery and crop protection .
Azetidine-2-carboxylate Synthesis
Organic Synthesis
Heterocyclic Chemistry
Building Block for Ligands and Catalysts
Functional Materials
Agrochemicals and Pharmaceuticals
Safety and Hazards
Wirkmechanismus
Tert-Butyl 2,4-dibromobutyrate, also known as Tert-butyl 2,4-dibromobutanoate, is a chemical compound with the empirical formula C8H14Br2O2 . This compound has been employed as a building block in reactions with primary amines to yield azetidine-2-carboxylates .
Target of Action
The primary targets of Tert-Butyl 2,4-dibromobutyrate are primary amines . Primary amines are organic compounds that contain nitrogen as the key functional group. They play a crucial role in the formation of proteins and other complex biomolecules.
Mode of Action
Tert-Butyl 2,4-dibromobutyrate reacts with primary amines in a process that leads to the formation of azetidine-2-carboxylates
Biochemical Pathways
Given that the compound reacts with primary amines to form azetidine-2-carboxylates , it can be inferred that it may influence pathways involving these molecules.
Result of Action
The result of Tert-Butyl 2,4-dibromobutyrate’s action is the formation of azetidine-2-carboxylates . Azetidine-2-carboxylates are cyclic compounds that can be used in the synthesis of various pharmaceuticals and other complex organic molecules.
Eigenschaften
IUPAC Name |
tert-butyl 2,4-dibromobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBUWARMJVXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,4-dibromobutyrate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)

![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)
![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)
![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3042955.png)
![3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate](/img/structure/B3042956.png)
![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)


![N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide](/img/structure/B3042964.png)
![2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B3042967.png)
![3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol](/img/structure/B3042968.png)

![[({[(2-Chloro-3-phenylprop-2-enylidene)amino]oxy}carbonyl)amino](2,6-difluorophenyl)methanone](/img/structure/B3042970.png)